Volasertib was developed by Boehringer Ingelheim and is classified under the category of small-molecule inhibitors targeting kinases. Its primary mechanism involves the inhibition of Plk1, which is often overexpressed in tumors, making it an attractive target for therapeutic intervention. The compound has been extensively studied in vitro and in vivo, demonstrating significant anti-tumor activity across multiple cancer types .
The synthesis of Volasertib involves several key steps that focus on modifying the chemical structure to enhance its potency and selectivity. The compound is synthesized through a multi-step process that includes:
The synthetic pathway emphasizes the importance of optimizing reaction conditions to achieve desired pharmacological properties .
Volasertib has a molecular formula of CHNO, with a molecular weight of approximately 344.4 g/mol. The structure features a pyrazole ring fused with an aminopyrimidine, which is critical for its inhibitory activity against Plk1.
Key structural characteristics include:
The three-dimensional conformation of Volasertib allows it to effectively mimic ATP, facilitating competitive inhibition of Plk1 .
Volasertib undergoes various chemical reactions that are critical for its biological activity:
Studies have shown that Volasertib induces apoptosis through caspase activation pathways following its interaction with Plk1 .
The mechanism of action of Volasertib primarily revolves around its role as a Plk1 inhibitor:
Quantitative data indicate that Volasertib exhibits an IC value of approximately 0.87 nM against Plk1, underscoring its potency as a targeted therapy .
Volasertib possesses several notable physical and chemical properties:
These properties are critical for formulating effective drug delivery systems that can enhance bioavailability while minimizing degradation during storage and administration .
Volasertib is primarily investigated for its applications in oncology:
Polo-like kinase 1 is a serine/threonine kinase that serves as a master regulator of cell division, orchestrating critical mitotic events including centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis [3] [4]. Its expression is tightly regulated across the cell cycle, with levels rising during the late S-phase and peaking at the G2/M transition [3]. Polo-like kinase 1 activation involves phosphorylation at Thr210 by Aurora kinase A and its co-factor Bora, which triggers a conformational change enabling nuclear translocation [4]. Structurally, Polo-like kinase 1 comprises an N-terminal kinase domain and a C-terminal polo-box domain that determines substrate recognition and subcellular localization [7].
Table 1: Key Mitotic Functions of Polo-Like Kinase 1
| Mitotic Phase | Polo-Like Kinase 1 Function | Molecular Targets |
|---|---|---|
| G2/M Transition | Activates cyclin-dependent kinase 1 | Phosphorylates Cdc25C, inhibits Wee1/Myt1 |
| Prophase | Promotes centrosome maturation | Binds to phosphorylated PBIP1 |
| Metaphase | Ensures proper spindle assembly | Regulates microtubule-kinetochore attachments |
| Anaphase | Activates anaphase-promoting complex | Phosphorylates APC/C coactivators |
| Cytokinesis | Coordinates cleavage furrow formation | Substrates: MKLP1, Ect2 |
In oncogenesis, Polo-Like Kinase 1 overexpression is observed in up to 80% of malignancies, including breast, non-small cell lung, colorectal, prostate, pancreatic, ovarian, and hematological cancers [1] [4]. This dysregulation contributes to genomic instability through aberrant chromosome segregation and failure of cell cycle checkpoints [3]. Clinically, elevated Polo-Like Kinase 1 expression correlates with poor prognosis, advanced disease stage, and reduced overall survival, as demonstrated in esophageal carcinoma where 3-year survival rates were significantly lower in patients with high Polo-Like Kinase 1 expression [4]. The non-mitotic roles of Polo-Like Kinase 1—including regulation of DNA damage response, epithelial-mesenchymal transition, and potential immunomodulatory functions—further contribute to its oncogenic potential [3] [10].
Acute myeloid leukemia demonstrates particular vulnerability to Polo-Like Kinase 1 inhibition due to its high proliferative index and frequent Polo-Like Kinase 1 overexpression [5]. Unlike solid tumors, hematologic malignancies offer more direct access to malignant cells within the bone marrow microenvironment, potentially enhancing drug efficacy [5]. Preclinical studies revealed that Polo-Like Kinase 1 inhibition induces G2/M arrest and apoptosis in acute myeloid leukemia cell lines, with half-maximal inhibitory concentration values ranging from 16 nM (MV-4-11) to 170 nM (KASUMI-1) [8].
Table 2: Efficacy of Volasertib in Acute Myeloid Leukemia Models
| Cell Line | Genetic Features | Volasertib IC50 (nM) | Response Characteristics |
|---|---|---|---|
| MV-4-11 | FLT3-ITD mutation | 16 ± 6 | Cell cycle arrest at 100 nM |
| THP-1 | MLL rearrangement | 56 ± 39 | Caspase-dependent apoptosis |
| MOLM-13 | FLT3-ITD mutation | 57 ± 44 | Synergy with cytarabine |
| OCI-AML3 | NPM1 mutation | 90 ± 51 | p53-independent response |
| KASUMI-1 | t(8;21) translocation | 170 ± 51 | ROS-mediated apoptosis |
The p53 tumor suppressor status significantly influences cellular response to Polo-Like Kinase 1 inhibition. In non-small cell lung cancer models, p53 wild-type cells (A549) exhibited significantly greater sensitivity to volasertib (IC50 values 2-3 fold lower) than p53 knockdown or mutant lines (A549-920, NCI-H1975) [2]. This differential sensitivity stems from the ability of functional p53 to promote apoptosis and senescence following mitotic disruption [2] [4]. Notably, volasertib retains activity against acute myeloid leukemia cells regardless of p53 status, potentially due to simultaneous inhibition of bromodomain-containing protein 4 at higher concentrations, though this secondary target engagement remains clinically ambiguous [5].
The dihydropteridinone scaffold emerged from high-throughput screening efforts targeting the adenosine triphosphate-binding pocket of Polo-Like Kinase 1 [5]. BI 2536 represented the first-generation inhibitor with potent Polo-Like Kinase 1 inhibition (half-maximal inhibitory concentration = 0.83 nM) but suboptimal pharmacokinetic properties, including a short terminal half-life (~50 hours) and limited tissue penetration [5]. Volasertib (BI 6727) was subsequently developed through strategic chemical modifications to improve pharmacokinetic profiles while maintaining target affinity [5] [9].
Volasertib demonstrates exquisite selectivity for Polo-Like Kinase 1 (half-maximal inhibitory concentration = 0.87 nM) with 6-fold and 65-fold greater selectivity against Polo-Like Kinase 2 (half-maximal inhibitory concentration = 5 nM) and Polo-Like Kinase 3 (half-maximal inhibitory concentration = 56 nM), respectively [1] [8]. Unlike earlier inhibitors, volasertib exhibits a large volume of distribution (>4000 L), moderate clearance (792 mL/min), and extended terminal half-life (111 hours), enabling sustained target suppression [5]. These properties facilitated both intravenous and oral formulations in preclinical models [5].
Table 3: Evolution of Polo-Like Kinase 1 Inhibitors
| Development Milestone | Key Findings | Clinical Impact |
|---|---|---|
| BI 2536 discovery (2007) | Potent Polo-Like Kinase 1 inhibition but short half-life | Limited efficacy in solid tumor trials |
| Volasertib optimization | Enhanced pharmacokinetics and tissue penetration | Favorable biodistribution in xenografts |
| Phase I solid tumor trial | Maximum tolerated dose 400 mg; 300 mg selected for Phase II | Partial responses and stable disease observed |
| Phase II acute myeloid leukemia trial | Combined with low-dose cytarabine: 31% response rate | Breakthrough designation (2013), orphan drug status (2014) |
| Phase III POLO-AML-2 trial | Compared volasertib/low-dose cytarabine vs low-dose cytarabine | Completed 2017; results informed current development |
The clinical development trajectory reflects shifting focus from solid tumors to hematologic malignancies. Initial phase I trials in advanced solid tumors demonstrated modest single-agent activity with partial responses in 3 of 65 patients and stable disease in 48% [1] [5]. The breakthrough came when volasertib combined with low-dose cytarabine demonstrated a 31% overall response rate (complete response + complete response with incomplete hematologic recovery) versus 13.3% with low-dose cytarabine alone in elderly acute myeloid leukemia patients, leading to breakthrough therapy designation (2013) and orphan drug status (2014) [5] [9]. This established volasertib as the most clinically advanced Polo-Like Kinase 1 inhibitor and validated Polo-Like Kinase 1 as a therapeutic target in acute myeloid leukemia [9] [10].
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2